Cas no 4887-88-1 (5-Bromo-1H-benzimidazole)
5-Bromo-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1H-benzimidazole
- 6-Bromobenzimidazole
- 1H-Benzimidazole, 6-bromo-
- 5-Bromo-1H-benzo[d]imidazole
- 5-Bromo-1H-benzoimidazole
- 5-Bromobenzimidazole
- 6-bromo-1H-benzo[d]imidazole
- 1H-Benzimidazole,5-bromo-(9CI)
- 1H-BenziMidazole,6-broMo
- 5(6)-bromobenzimidazole
- 5-bromo-1(3)H-benzoimidazole
- 5-broMo-1H-1,3-benzodiazole
- 6-Bromo-1H-benzimidazole
- 6-bromo-1H-benzimidazole(SALTDATA: FREE)
- Benzimidazole, 5(or 6)-bromo- (7CI)
- Benzimidazole, 5-bromo-(8CI)
- 1H-Benzimidazole,5-bromo- (9CI)
- 1H-Benzimidazole, 5-bromo-
- 6-bromo benzimidazole
- PubChem9618
- 5-bromo-benzimidazole
- Cambridge id 5131432
- 1H-Benzimidazole,6-bromo-
- HMS1578K10
- Z
- DTXSID30964126
- Potassium Bis(trimethylsilyl)amide, 1M THF
- Z382822766
- SCHEMBL10757
- AKOS002343657
- MFCD00160001
- GEDVWGDBMPJNEV-UHFFFAOYSA-N
- FT-0645173
- AKOS000297136
- 4887-88-1
- B4458
- AM20040553
- CS-W007490
- FS-2692
- SY010273
- F2163-0004
- EN300-170340
- A7356
- 5-Bromo-1H-benzo[d]imidazole, AldrichCPR
- AC-25817
- J-516789
- 6-Bromo-1H-benzimidazole, 97%
- benzimidazole, 5(6)-bromo-
- BBL100312
- 5-Bromo benzimidazole
- STK209878
-
- MDL: MFCD00160001
- Inchi: 1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
- InChI Key: GEDVWGDBMPJNEV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC=N2
Computed Properties
- Exact Mass: 195.96400
- Monoisotopic Mass: 195.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.7
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Density: 1.77
- Melting Point: 130-134 °C
- Boiling Point: 417.4°Cat760mmHg
- Flash Point: 206.2℃
- Refractive Index: 1.728
- PSA: 28.68000
- LogP: 2.32540
5-Bromo-1H-benzimidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S22; S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
5-Bromo-1H-benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0677-100g |
5-BROMO-1H-BENZO[D]IMIDAZOLE |
4887-88-1 | 95% | 100g |
$350 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4458-1g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 98.0%(T) | 1g |
¥280.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4458-5g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 98.0%(T) | 5g |
¥850.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B98V8-1g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 97% | 1g |
¥50.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B98V8-25g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 97% | 25g |
¥684.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B98V8-5g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 97% | 5g |
¥184.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830466-25g |
5-Bromo-1H-benzimidazole |
4887-88-1 | 97% | 25g |
662.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 702188-1G |
5-Bromo-1H-benzimidazole |
4887-88-1 | 1g |
¥469.07 | 2023-11-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 702188-5G |
5-Bromo-1H-benzimidazole |
4887-88-1 | 5g |
¥1172.7 | 2023-11-27 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD102538-100mg |
5-Bromo-1H-benzo[d]imidazole |
4887-88-1 | 98% | 100mg |
¥11.0 | 2024-04-18 |
5-Bromo-1H-benzimidazole Suppliers
Additional information on 5-Bromo-1H-benzimidazole
Professional Introduction to 5-Bromo-1H-benzimidazole (CAS No. 4887-88-1)
5-Bromo-1H-benzimidazole (CAS No. 4887-88-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and biological activities. As a derivative of benzimidazole, this compound features a bromine substituent at the 5-position, which enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The benzimidazole core is a well-known scaffold in medicinal chemistry, with numerous derivatives exhibiting antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position of the benzimidazole ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions. This reactivity has been exploited in the development of novel drug candidates targeting a range of diseases.
In recent years, 5-Bromo-1H-benzimidazole has been extensively studied for its potential applications in the development of small-molecule inhibitors. One notable area of research involves its use as a precursor in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The bromine atom serves as a handle for further functionalization, allowing chemists to introduce additional groups that can enhance binding affinity to target proteins.
Moreover, 5-Bromo-1H-benzimidazole has shown promise in the field of antiviral research. Studies have demonstrated its ability to interfere with viral replication by inhibiting key enzymes involved in viral polymerization. The brominated benzimidazole derivatives exhibit potent activity against RNA viruses, making them attractive candidates for further development into antiviral therapeutics. The structural flexibility of this compound allows for the design of derivatives with improved pharmacokinetic profiles and reduced toxicity.
The synthesis of 5-Bromo-1H-benzimidazole typically involves the bromination of 1H-benzimidazole using brominating agents such as N-bromosuccinimide (NBS). This reaction is commonly carried out under controlled conditions to ensure high yield and purity. The resulting compound can then be further modified through various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in drug discovery to introduce aryl groups into complex molecular frameworks.
Recent advancements in computational chemistry have also highlighted the importance of 5-Bromo-1H-benzimidazole as a building block for virtual screening campaigns. Molecular docking studies have identified several derivatives with high binding affinity to enzymes implicated in metabolic disorders and neurodegenerative diseases. These findings underscore the compound's potential as a lead structure for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 5-Bromo-1H-benzimidazole has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored in the development of luminescent materials and catalysts. These complexes exhibit unique optical properties that make them suitable for applications in sensors and light-emitting devices.
The biological activity of 5-Bromo-1H-benzimidazole is further enhanced by its capacity to modulate transcription factor activity. Several studies have shown that benzimidazole derivatives can interact with nuclear receptors, influencing gene expression patterns associated with inflammation and cell proliferation. This mechanism has been leveraged in the design of compounds targeting diseases such as diabetes and autoimmune disorders.
The role of 5-Bromo-1H-benzimidazole in drug discovery continues to expand as new synthetic methodologies are developed. Advances in flow chemistry have enabled the efficient preparation of complex benzimidazole derivatives under mild conditions, reducing waste and improving scalability. These innovations are crucial for translating laboratory discoveries into viable therapeutic options for patients worldwide.
Future research directions may focus on exploring the stereochemical aspects of 5-Bromo-1H-benzimidazole derivatives, as enantioselective synthesis could lead to more potent and selective drug candidates. Additionally, investigating the compound's interactions with biological targets at a molecular level will provide insights into its mechanism of action and inform rational drug design strategies.
In conclusion, 5-Bromo-1H-benzimidazole (CAS No. 4887-88-1) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents, while its biological activities continue to be uncovered through rigorous investigation. As our understanding of this compound grows, so too will its contributions to advancing human health and technological innovation.
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